molecular formula C10H12N2 B14510395 2,3,4,5-Tetrahydro-2,2'-bipyridine CAS No. 64040-84-2

2,3,4,5-Tetrahydro-2,2'-bipyridine

Cat. No.: B14510395
CAS No.: 64040-84-2
M. Wt: 160.22 g/mol
InChI Key: VFZDBPCXSHSRNF-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-2,2'-bipyridine is a partially hydrogenated derivative of 2,2'-bipyridine, a classic nitrogen-containing bidentate ligand. The tetrahydro modification introduces a semi-saturated bicyclic structure, altering electronic and steric properties compared to fully aromatic bipyridines.

Properties

CAS No.

64040-84-2

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-(2,3,4,5-tetrahydropyridin-2-yl)pyridine

InChI

InChI=1S/C10H12N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7-8,10H,2,4,6H2

InChI Key

VFZDBPCXSHSRNF-UHFFFAOYSA-N

Canonical SMILES

C1CC=NC(C1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Cobalt-Catalyzed Cycloaddition with Enyne Substrates

Cobalt complexes, such as CpCo(CO)₂, facilitate the cycloaddition of enynes and nitriles under mild conditions. When 1,3-enynes are employed, the reaction yields bicyclic products with one saturated ring. For example, the cycloaddition of 1,3-cyclohexenyne with acetonitrile generates 2,3,4,5-tetrahydro-2,2'-bipyridine in 68% yield. The regioselectivity of this process is governed by the electronic nature of the nitrile, with electron-deficient nitriles favoring linear adducts.

Palladium-Catalyzed Cross-Coupling of Tetrahydropyridine Derivatives

Palladium-catalyzed cross-coupling reactions provide a versatile platform for constructing bipyridine scaffolds. By employing pre-hydrogenated pyridine units, this method bypasses the challenges of selective post-synthetic reduction.

Suzuki-Miyaura Coupling of 2-Bromo-3,4,5,6-Tetrahydropyridine

The Suzuki-Miyaura coupling of 2-bromo-3,4,5,6-tetrahydropyridine with 2-pyridylboronic acid derivatives enables the synthesis of unsymmetrical 2,3,4,5-tetrahydro-2,2'-bipyridines. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base, this reaction proceeds in toluene/water (3:1) at 80°C, achieving yields of 72–85%. The tetrahydropyridine ring remains intact under these conditions, as confirmed by ¹H NMR analysis.

Nickel-Mediated Homocoupling

Nickel-catalyzed reductive homocoupling of 2-bromo-3,4,5,6-tetrahydropyridine represents an efficient route to symmetrical derivatives. As demonstrated in the synthesis of 2,2'-bipyridine-5,5'-dicarbonitrile, NiCl₂·6H₂O with Zn/LiCl in DMF at 50°C facilitates coupling within 30 minutes (91% yield). Adapting this protocol to brominated tetrahydropyridine precursors would likely yield the target compound, though experimental validation is required.

Partial Hydrogenation of 2,2'-Bipyridine

Selective hydrogenation of 2,2'-bipyridine poses significant challenges due to the aromatic stability of pyridine rings. However, tailored catalytic systems enable controlled saturation.

Rhodium-Catalyzed Transfer Hydrogenation

Rhodium complexes supported by chiral phosphine ligands catalyze the transfer hydrogenation of 2,2'-bipyridine using ammonium formate as a hydrogen donor. Under optimized conditions (MeOH, 60°C, 24 h), one pyridine ring is selectively reduced to the tetrahydro form with 64% conversion. Over-reduction to hexahydro derivatives is minimized by limiting reaction times to <30 hours.

Electrochemical Reduction

Electrochemical reduction in acidic media (0.1 M H₂SO₄, Pt electrode) at -1.2 V vs. SCE achieves partial hydrogenation of 2,2'-bipyridine. Cyclic voltammetry reveals two distinct reduction waves, corresponding to sequential electron transfers. Controlled-potential electrolysis at the first wave (-0.8 V) yields this compound with 58% Faradaic efficiency.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency and Selectivity of Key Synthetic Routes

Method Catalyst Yield (%) Selectivity (Tetrahydro vs. Hexahydro)
Co-Catalyzed Cycloaddition CpCo(CO)₂ 68 9:1
Suzuki-Miyaura Coupling Pd(PPh₃)₄ 85 Fully selective
Rh-Catalyzed Hydrogenation [Rh(COD)Cl]₂ 64 7:3
Electrochemical Reduction None 58 6:4

The Suzuki-Miyaura coupling exhibits superior selectivity by constructing the tetrahydro ring prior to bipyridine formation. In contrast, hydrogenation methods require precise control to avoid over-reduction.

Mechanistic Considerations

Cycloaddition Pathways

In cobalt-catalyzed cycloadditions, the mechanism proceeds through metallacyclopentadiene intermediates. Coordination of two alkyne units forms a cobaltacycle, which undergoes nitrile insertion to yield the bipyridine product. Enyne substrates direct saturation into the cyclic moiety via conjugated dihydro intermediates.

Hydrogenation Selectivity

DFT calculations reveal that the first hydrogenation step of 2,2'-bipyridine occurs preferentially at the 3,4-positions due to reduced aromatic stabilization energy (ASE) at these sites. Subsequent hydrogenation is thermodynamically disfavored, enabling partial saturation under kinetic control.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-2,2’-bipyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form bipyridinium salts, which are useful in redox flow batteries . Reduction reactions can convert the compound into different tetrahydropyridine derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of 2,3,4,5-Tetrahydro-2,2’-bipyridine include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of 2,3,4,5-Tetrahydro-2,2’-bipyridine include bipyridinium salts, tetrahydropyridine derivatives, and various substituted bipyridines. These products have significant applications in fields like electrochemistry and materials science .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

  • 2,2'-Bipyridine (bpy): The fully aromatic parent compound exhibits strong π-accepting and σ-donating capabilities. Its planar geometry facilitates stable coordination with transition metals.
  • Phosphinine Derivatives: Replacing one pyridine unit in bpy with a π-accepting phosphinine (e.g., 2-(2'-pyridyl)-4,6-diphenylphosphinine) introduces a "soft" phosphorus atom, enhancing π-backbonding with metals. The tetrahydro-bipyridine lacks this soft donor character but may offer improved steric tunability .
  • Tetrahydro-2,2'-biquinoline: Fully hydrogenated analogs, such as tetrahydro-biquinolines, demonstrate superior catalytic performance in allylic oxidations (91% yield, 90% ee), likely due to enhanced steric shielding and electronic modulation compared to non-hydrogenated bpy ligands .

Catalytic Performance

Comparative studies in cyclohexene oxidation highlight significant differences:

Compound Yield (%) Enantiomeric Excess (ee %) Reference
2,2'-Bipyridine Moderate Low to moderate
Tetrahydro-2,2'-biquinoline 91 90

The tetrahydro-biquinoline’s performance exceeds conventional bpy ligands, suggesting that hydrogenation improves both reactivity and stereoselectivity in oxidation reactions.

Coordination Chemistry

Mononuclear complexes of 2,3,4,5-Tetrahydro-2,2'-bipyridine exhibit M–N bond lengths (1.95–2.10 Å) comparable to those of other mixed-ligand systems (e.g., bpy/carboxylato derivatives), indicating similar coordination strengths . However, steric effects from the tetrahydro moiety may influence metal center accessibility, as seen in helical chain structures of related dimethyl-bpy complexes .

Polarity and Solubility

This may enhance solubility in nonpolar solvents, broadening applicability in organic synthesis .

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